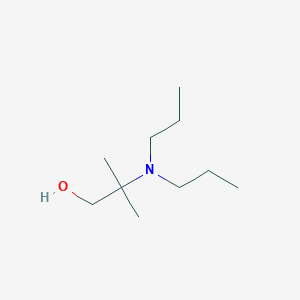

2-(Dipropylamino)-2-methylpropan-1-ol

Description

This article explores the chemical context of 2-(dipropylamino)-2-methylpropan-1-ol by examining the importance of its core architectural features: chiral amino alcohols and tertiary amino alcohols. These structural classes are pivotal in various domains of chemistry, from the synthesis of pharmaceuticals to the development of novel catalytic systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H23NO |

| Molecular Weight | 173.30 g/mol |

| CAS Number | 93134-89-9 |

| Synonyms | 2-methyl-2-(dipropylamino)propan-1-ol |

Chiral amino alcohols are fundamental building blocks and catalysts in asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. nih.gov The "handedness" of a molecule can dramatically alter its biological activity, making the synthesis of single enantiomers crucial, particularly in the pharmaceutical industry. nih.gov

These architectures are prevalent in a wide array of natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn Their utility in organic synthesis is multifaceted. They can act as:

Chiral Auxiliaries: These are temporarily incorporated into a molecule to direct a stereoselective reaction, after which they are removed. acs.org This strategy allows for a high degree of control over the stereochemical outcome of a reaction.

Chiral Ligands: When complexed with a metal center, chiral amino alcohols can form powerful catalysts for a variety of enantioselective transformations. westlake.edu.cnnih.gov These catalytic systems are often highly efficient, requiring only small amounts of the chiral ligand to produce large quantities of the desired enantiomerically pure product.

Chiral Building Blocks: Amino alcohols themselves can be integral parts of the final target molecule, providing a reliable source of chirality. frontiersin.org

The development of novel methods for synthesizing chiral amino alcohols remains an active area of research. nih.govwestlake.edu.cn Modern strategies focus on efficiency, selectivity, and the use of readily available starting materials. westlake.edu.cn For instance, recent advancements include chromium-catalyzed asymmetric cross-coupling reactions and the use of engineered amine dehydrogenases for the biosynthesis of enantiopure amino alcohols. westlake.edu.cnfrontiersin.org

The tertiary amino alcohol motif, characterized by a nitrogen atom bonded to three carbon atoms and the presence of a hydroxyl group, is another key feature of this compound. This structural element imparts specific chemical properties that are leveraged in various applications.

In the realm of catalysis, tertiary amino alcohols are employed in a range of reactions. For example, they can act as catalysts or ligands in enantioselective additions of organozinc reagents to aldehydes. orgsyn.org The specific steric and electronic environment provided by the tertiary amine and the alcohol can influence the stereochemical course of the reaction, leading to high enantiomeric excesses.

Furthermore, tertiary amino alcohols and their derivatives find use in materials science and industrial processes. They can function as emulsifying agents, corrosion inhibitors, and synthetic intermediates. chemicalbook.com For instance, the related compound 2-dimethylamino-2-methyl-1-propanol is used in foam formulation processes and has antimicrobial properties. chemicalbook.com The presence of both a basic nitrogen atom and a hydrogen-bonding hydroxyl group allows these molecules to interact with a variety of substances, making them versatile additives.

Recent research has also explored the synthesis of more complex amino alcohol motifs, such as those containing tertiary carbon stereocenters, which are valuable building blocks for a range of heterocyclic products. acs.orgresearchgate.net The development of catalytic systems that can efficiently generate these intricate structures is a testament to the ongoing innovation in this area of chemistry. nih.gov

While detailed research on this compound is not widely published, its classification as a chiral, tertiary amino alcohol places it within a class of compounds that are of significant and enduring interest to the chemical sciences. The principles and applications associated with these structural motifs provide a framework for understanding its potential utility and areas for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-(dipropylamino)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-5-7-11(8-6-2)10(3,4)9-12/h12H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFWVMPXVVVPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854665-19-3 | |

| Record name | 2-(dipropylamino)-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Enantiomeric Control in 2 Dipropylamino 2 Methylpropan 1 Ol Synthesis

Asymmetric Synthesis and Enantioselective Catalysis

Asymmetric synthesis aims to create a specific stereoisomer directly, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. This approach is highly efficient as it avoids the loss of 50% of the material inherent in the resolution of a racemic mixture.

Chiral Ligand Design and Application in Asymmetric Transformations

The heart of many asymmetric catalytic systems is the chiral ligand, which coordinates to a metal center and creates a chiral environment that directs the stereochemical course of a reaction. The design of these ligands is crucial for achieving high enantioselectivity. nih.gov

Key Principles of Chiral Ligand Design:

Symmetry: Many successful ligands possess C2 symmetry, which reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome. nih.gov

Modularity: Ligands that can be easily modified (e.g., by changing steric or electronic properties) allow for fine-tuning to optimize selectivity for a specific substrate and reaction. nih.gov Amino alcohols are common precursors for versatile ligand classes like bisoxazolines (BOX) and phosphinooxazolines (PHOX), highlighting the flexibility of their synthesis. nih.govglobethesis.com

Coordination: The choice of coordinating atoms (e.g., P, N, O) influences the electronic properties and stability of the metal complex, impacting its catalytic activity and selectivity. nih.gov

For the synthesis of compounds with a quaternary stereocenter like 2-(dipropylamino)-2-methylpropan-1-ol, ligands must be capable of effectively discriminating between the two faces of a prochiral substrate, such as an imine or a ketone. Metal complexes of iridium, rhodium, and copper, modified with chiral ligands, are commonly employed in the asymmetric hydrogenation or alkylation reactions necessary to build such structures. nih.govacs.org

Diastereoselective Synthesis of Chiral Amino Alcohol Derivatives

Diastereoselective synthesis involves reactions on a substrate that already contains a stereocenter, where the existing chirality influences the formation of a new stereocenter. A common strategy for synthesizing 1,3-amino alcohols involves the stereoselective reduction of β-amino ketones. nih.govrsc.org

The stereochemical outcome (syn or anti configuration) can often be controlled by the choice of reducing agent and the nature of the protecting group on the nitrogen atom. For instance, reductions of β-amino ketones with samarium(II) iodide have shown that the selectivity can diverge to favor either the syn or anti 1,3-amino alcohol depending on the N-protecting group used. nih.gov This divergence is a powerful tool, allowing access to different diastereomers from a common precursor.

Strategies for Diastereocontrol:

Chelation Control: In some reductions, the metal of the reducing agent can coordinate with both the carbonyl oxygen and the nitrogen of the amino group, forming a cyclic transition state. This rigid conformation dictates the face from which the hydride is delivered, leading to a specific diastereomer.

Catalyst Control: Different catalyst systems can favor the formation of different diastereomers. For example, in the hydrogenation of β-amino ketones, iridium-catalyzed asymmetric transfer hydrogenation has been used to obtain anti-γ-amino alcohols, while rhodium-catalyzed asymmetric hydrogenation yields the syn products. rsc.org

This control over diastereoselectivity is crucial for synthesizing complex molecules with multiple stereocenters in a predictable manner.

Enantioselective Alkylation of Carbonyl Compounds

The construction of the quaternary carbon center in this compound requires the addition of a methyl group to a prochiral precursor in a highly controlled fashion. Enantioselective alkylation of carbonyl compounds or their imine derivatives is a direct method to achieve this.

One key pathway is the enantioselective addition of organometallic reagents (e.g., organolithium or organozinc compounds) to imines. The reaction is guided by a chiral catalyst that coordinates to the imine, shielding one face and directing the nucleophilic attack of the alkyl group to the other. acs.org Another powerful approach involves the transition metal-catalyzed asymmetric hydrogenation of N-substituted imines, which has seen significant advances. acs.org

Recent developments have also focused on enantioselective radical C-H amination, which allows for the direct conversion of C-H bonds in alcohols into C-N bonds with high stereocontrol, providing a novel route to chiral β-amino alcohols. nih.gov This method bypasses the need for pre-functionalized substrates like imines or ketones. nih.gov

Chiral Resolution Techniques for Amino Alcohols

When a racemic mixture of an amino alcohol is produced, it must be separated into its constituent enantiomers. This process is known as chiral resolution. The most common methods rely on either physical separation through chromatography or chemical separation via the formation of diastereomers. wikipedia.org

Chromatographic Separation of Enantiomers (e.g., HPLC, SFC, GC)

Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and robust method for enantioseparation. nih.govrsc.org Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are among the most versatile and are effective for a broad range of compounds, including amino alcohols.

Supercritical Fluid Chromatography (SFC): SFC is increasingly popular as a "green" alternative to HPLC. tandfonline.comnih.gov It typically uses supercritical CO₂ as the main mobile phase, often with a small amount of a polar modifier like methanol. tandfonline.comchromatographyonline.com SFC often provides faster separations and different selectivity compared to HPLC. mdpi.com For basic compounds like amino alcohols, acidic or basic additives are sometimes added to the mobile phase to improve peak shape and resolution. fagg.be

Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase is an excellent method for enantiomeric separation. nih.govnih.gov Amino alcohols like this compound may require derivatization (e.g., acylation) to increase their volatility for GC analysis. nih.govnih.gov CSPs based on amino acid derivatives (e.g., Chirasil-Val) or cyclodextrins are commonly used. azom.comresearchgate.net

| Technique | Common Chiral Stationary Phases (CSPs) | Typical Mobile Phase / Conditions | General Applicability for Amino Alcohols |

|---|---|---|---|

| HPLC | Polysaccharide-based (cellulose, amylose (B160209) derivatives), Crown ethers | Hexane/Alcohol mixtures (Normal Phase); Aqueous buffers/Acetonitrile/Methanol (Reversed Phase) | Broadly applicable. Crown ether phases are particularly effective for compounds with primary amino groups. nih.gov |

| SFC | Polysaccharide-based, Zwitterionic (e.g., quinine-based) | Supercritical CO₂ with alcohol modifiers (e.g., methanol, ethanol). Additives like acids or amines may be used. | Excellent for both analytical and preparative scale. Offers fast separations and reduced solvent waste. nih.govmdpi.com |

| GC | Cyclodextrin derivatives, Amino acid derivatives (e.g., proline-based) | Inert carrier gas (e.g., He, H₂). Requires thermally stable CSP. | Highly efficient for volatile compounds. Derivatization is often necessary to analyze amino alcohols. nih.govazom.com |

Diastereomeric Salt Formation and Selective Crystallization

This classical resolution technique is a mainstay of industrial-scale separations. wikipedia.orgrsc.org It involves reacting the racemic amino alcohol, which is basic, with an enantiomerically pure chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.

(R)-amine + (R)-acid → (R,R)-diastereomeric salt (S)-amine + (R)-acid → (S,R)-diastereomeric salt

Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. rsc.org This solubility difference allows one of the diastereomeric salts to be selectively crystallized from the solution. The crystallized salt is then separated by filtration, and the pure enantiomer of the amino alcohol is recovered by treatment with a base to neutralize the resolving agent. youtube.comlibretexts.org

Factors for Successful Resolution:

Choice of Resolving Agent: The resolving agent must form well-defined crystalline salts with the racemate. Common chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgquora.com

Solvent Selection: The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts. A systematic screening of various solvents is often necessary to find optimal crystallization conditions.

Temperature: Solubility is temperature-dependent, so controlling the crystallization temperature is essential for achieving high yield and purity. rsc.org

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid or (-)-Tartaric Acid | Chiral Dicarboxylic Acid | Widely used for a variety of basic compounds, including amino alcohols. libretexts.orgquora.com |

| (S)-Mandelic Acid or (R)-Mandelic Acid | Chiral α-Hydroxy Acid | Effective for resolving many amines and amino alcohols. rsc.orglibretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | A strong acid used for resolving weakly basic amines. libretexts.org |

| O,O'-Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative | Often provides better discrimination and crystallinity than tartaric acid itself. rsc.org |

Advanced Spectroscopic and Structural Elucidation of 2 Dipropylamino 2 Methylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the chemical structure and stereochemistry of organic molecules. For a chiral compound like 2-(Dipropylamino)-2-methylpropan-1-ol, specific NMR techniques are essential for differentiating its enantiomers and understanding its conformational dynamics.

Enantiodifferentiation using Chiral NMR Solvating Agents

The differentiation of enantiomers by NMR is achieved by converting them into diastereomers or by placing them in a chiral environment where they become chemically non-equivalent. The use of chiral solvating agents (CSAs) is a common and effective method for this purpose. nih.govresearchgate.net CSAs are enantiomerically pure compounds that form transient, rapidly exchanging diastereomeric complexes with the analyte. This interaction leads to separate, observable signals for each enantiomer in the NMR spectrum.

For an amino alcohol like this compound, potential CSAs could include chiral acids, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), which would interact with the basic nitrogen atom and the hydroxyl group. researchgate.net The differential shielding effects within the temporary diastereomeric complexes would result in distinct chemical shifts for the corresponding protons and carbons of the (R)- and (S)-enantiomers, allowing for their distinction and the determination of enantiomeric excess. While this is a standard methodology, specific studies applying CSAs to this compound are not readily found in published literature.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment and Chirality Sensing

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for assigning the absolute configuration of chiral molecules. mdpi.com These techniques measure the differential absorption (CD) and refraction (ORD) of left- and right-circularly polarized light. wikipedia.orglibretexts.org

The absolute configuration of a flexible molecule is typically determined by comparing the experimental CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer. nih.govresearchgate.net A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. mdpi.com The process involves a thorough conformational search to identify all low-energy conformers, followed by the calculation and Boltzmann averaging of their individual CD spectra. nih.govresearchgate.net Although a powerful tool for chiral amino alcohols, specific experimental or theoretical chiroptical data for this compound is not currently available in the cited literature.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about a molecule's functional groups, bonding, and conformational structure. nih.govresearchgate.net By analyzing the vibrational modes of a molecule, one can identify different conformers and study intermolecular interactions such as hydrogen bonding. nih.gov

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to its functional groups. Key vibrational modes would include:

O-H stretching: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, indicative of the hydroxyl group and its involvement in hydrogen bonding. docbrown.info

C-H stretching: Bands in the 2850-3000 cm⁻¹ region from the methyl and propyl groups.

C-N stretching: Vibrations typically found in the 1000-1250 cm⁻¹ region.

C-O stretching: A strong band usually appearing in the 1000-1200 cm⁻¹ range.

Computational studies can be employed to calculate the vibrational frequencies for different stable conformers. nih.gov Comparing these calculated frequencies with the experimental IR and Raman spectra helps in assigning the observed bands and determining the predominant conformation of the molecule in a given state (gas, liquid, or solid). nih.goviu.edu.sa

Mass Spectrometry for Isomer Differentiation and Mechanistic Insights

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. libretexts.org High-resolution mass spectrometry can provide the exact molecular formula.

The electron ionization (EI) mass spectrum of this compound would likely exhibit fragmentation pathways common to amino alcohols. A key fragmentation process is alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. For this specific compound, cleavage of the bond between the quaternary carbon and the CH₂OH group would be a probable pathway.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 174.18524 | 144.7 |

| [M+Na]⁺ | 196.16718 | 149.7 |

| [M-H]⁻ | 172.17068 | 144.6 |

| [M+NH₄]⁺ | 191.21178 | 165.1 |

| [M+K]⁺ | 212.14112 | 149.7 |

| [M+H-H₂O]⁺ | 156.17522 | 139.8 |

Data is computationally predicted using CCSbase and has not been experimentally verified. uni.lu

X-ray Crystallography for Solid-State Structural Determination of Amino Alcohol Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform this analysis on this compound, a single crystal of sufficient quality is required. This could be a crystal of the pure amino alcohol or a complex, such as a salt formed with a chiral or achiral acid. The resulting crystal structure would reveal the molecule's preferred conformation in the solid state and detail the network of intermolecular interactions, particularly hydrogen bonds involving the hydroxyl group and the nitrogen atom. mdpi.com There are currently no published crystal structures for this compound or its complexes in the Cambridge Structural Database.

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods can provide detailed insights into reaction mechanisms and the factors governing chemical selectivity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is often employed to study reaction mechanisms by calculating the energies of reactants, products, and transition states. For a molecule like this compound, DFT could be used to explore various potential reaction pathways, such as oxidation, dehydration, or reactions involving the amino or hydroxyl groups.

Theoretical investigations using DFT can elucidate the step-by-step mechanism of a reaction, identifying key intermediates and the energy barriers associated with each step. For instance, in a hypothetical elimination reaction, DFT could be used to model the transition state structure, providing information about bond breaking and formation. The calculated activation energy can offer a quantitative measure of the reaction's feasibility. Studies on similar amino alcohols have used DFT to understand how substituents influence the reaction barriers and the stability of intermediates. For example, research on the gas-phase elimination of 2-(dimethylamino)ethyl chloride utilized DFT to compare its reactivity to ethyl chloride, revealing stabilization of the transition state by the dimethylamino group. researchgate.net

Table 1: Hypothetical DFT Data for a Reaction of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | B3LYP/6-31G(d) | 0.0 |

| Transition State 1 | B3LYP/6-31G(d) | +25.4 |

| Intermediate | B3LYP/6-31G(d) | +5.2 |

| Transition State 2 | B3LYP/6-31G(d) | +18.9 |

| Product | B3LYP/6-31G(d) | -10.7 |

Note: This table is illustrative and not based on actual published data for this compound.

Quantum Mechanical Models for Quantitative Structure-Selectivity Relationships (QSSR)

Quantitative Structure-Selectivity Relationships (QSSR) aim to establish a mathematical relationship between the structural features of molecules and their observed selectivity in chemical reactions. Quantum mechanical models can provide the descriptors used in QSSR studies, such as atomic charges, bond orders, and molecular orbital energies. nih.gov

For a catalyst or reactant like this compound, a QSSR model could be developed to predict how modifications to its structure (e.g., changing the alkyl groups on the nitrogen atom) would affect the selectivity of a reaction it participates in. This approach is particularly useful in catalyst design and optimization. nih.gov The development of such a model would involve synthesizing and testing a series of related compounds and then using quantum mechanical calculations to derive the relevant molecular descriptors for the correlation analysis.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They are widely used to investigate the conformational dynamics of molecules and the influence of the environment, such as the solvent.

Conformational Analysis and Intramolecular Hydrogen Bonding

The flexible nature of this compound, with its rotatable bonds, allows it to adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. frontiersin.org

A key feature of this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the amino group. MD simulations can provide insights into the prevalence and strength of this interaction. The formation of an intramolecular hydrogen bond can significantly influence the molecule's shape and its chemical properties. nih.gov For similar molecules like 2-(Dimethylamino)ethanol (DMEA), computational studies have shown a strong preference for the formation of intramolecular hydrogen bonds. researchgate.net

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can have a profound impact on the conformation and reactivity of a molecule. osti.govrsc.org MD simulations can explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. easychair.orgnist.gov

In a polar solvent like water, the solvent molecules can form hydrogen bonds with the hydroxyl and amino groups, which may compete with and disrupt the intramolecular hydrogen bond. mdpi.com This can lead to a shift in the conformational equilibrium towards more extended structures. In contrast, in a nonpolar solvent, the intramolecular hydrogen bond is likely to be more stable. mdpi.com These solvent-induced conformational changes can, in turn, affect the molecule's reactivity by altering the accessibility of the reactive sites. nih.gov

Table 2: Potential Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Dimethylamino)ethanol |

| 2-(dimethylamino)ethyl chloride |

Computational and Theoretical Investigations of 2 Dipropylamino 2 Methylpropan 1 Ol

Theoretical and Computational Chemistry

Computational and theoretical investigations into the specific intermolecular interactions of 2-(Dipropylamino)-2-methylpropan-1-ol are not extensively documented in publicly available scientific literature. However, by analyzing its molecular structure and drawing comparisons with structurally analogous amino alcohols, a detailed profile of its expected interactions can be constructed. The primary functional groups of this compound—the hydroxyl (-OH) group, the tertiary amine (-N(CH₂CH₂CH₃)₂), and the aliphatic alkyl chains—dictate its interactive behavior with other chemical species.

The molecule's capacity for hydrogen bonding is a principal determinant of its interactions. The hydroxyl group serves as a potent hydrogen bond donor, while both the oxygen of the hydroxyl group and the nitrogen of the tertiary amine can act as hydrogen bond acceptors. researchgate.netresearchgate.net This dual capability allows this compound to engage in complex hydrogen-bonding networks with protic solvents like water and alcohols, as well as with biomolecules. nih.govkhanacademy.org

In aqueous solutions, the hydroxyl group is expected to form strong hydrogen bonds with water molecules, acting as both a donor and an acceptor. The tertiary amine nitrogen, possessing a lone pair of electrons, will also function as a hydrogen bond acceptor. researchgate.net These interactions are crucial for the molecule's solubility and behavior in aqueous environments. Molecular dynamics simulations on similar amino alcohols have shown that such hydrogen bonds are the dominant form of interaction, governing the solvation shell structure and the thermodynamic properties of the mixture. acs.org

Beyond hydrogen bonding, dipole-dipole interactions contribute significantly to the interaction profile, particularly with polar aprotic solvents. The inherent polarity arising from the C-O, C-N, and O-H bonds creates a molecular dipole that can interact with other polar molecules.

The presence of two propyl groups and a methyl group introduces a significant nonpolar character to the molecule. These alkyl chains primarily engage in weaker van der Waals forces, specifically London dispersion forces, with other molecules. In aqueous environments, these hydrophobic sections are likely to drive hydrophobic interactions, where nonpolar groups cluster together to minimize contact with water molecules. khanacademy.orgnih.gov This amphiphilic nature—possessing both polar/hydrophilic and nonpolar/hydrophobic regions—suggests complex behavior in solution and at interfaces.

When interacting with biomolecular targets such as proteins, this compound could engage in several types of non-covalent interactions. The hydroxyl group could form hydrogen bonds with amino acid residues in a protein's binding pocket, such as with the backbone carbonyl and amide groups or with polar side chains (e.g., serine, threonine, aspartate). khanacademy.org The tertiary amine could accept hydrogen bonds, while the alkyl chains could form hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine. nih.govacs.org

The table below summarizes the potential intermolecular interactions based on the functional groups of this compound.

Interactive Data Table: Potential Intermolecular Interactions of this compound

| Functional Group on Compound | Type of Interaction | Relevant Interacting Chemical Species |

| Hydroxyl (-OH) | Hydrogen Bond Donor | Water, Alcohols, Amines, Ethers, Carbonyls (Ketones, Aldehydes, Esters), Protein backbone/side chains |

| Hydroxyl (-OH ) | Hydrogen Bond Acceptor | Water, Alcohols, Amines |

| Tertiary Amine (-N(propyl)₂) | Hydrogen Bond Acceptor | Water, Alcohols, Primary/Secondary Amines, Phenols |

| Tertiary Amine (-N(propyl)₂) | Dipole-Dipole | Polar solvents (e.g., DMSO, Acetonitrile) |

| Alkyl Groups (Propyl, Methyl) | London Dispersion Forces | All molecules |

| Alkyl Groups (Propyl, Methyl) | Hydrophobic Interactions | Water, Nonpolar amino acid residues |

Coordination Chemistry and Catalysis Applications of 2 Dipropylamino 2 Methylpropan 1 Ol As a Ligand

Design and Synthesis of Metal Complexes with Chiral Amino Alcohol Ligands

Chiral 1,2-amino alcohols are valuable precursors for the synthesis of a wide array of ligands for metal-catalyzed reactions. nih.gov The design of metal complexes with these ligands is often guided by the desire to create a specific chiral environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic transformations. The synthesis of these complexes typically involves the reaction of a suitable metal salt with the chiral amino alcohol ligand.

For instance, novel complexes of Zn(II), Cu(II), Co(II), and Ni(II) have been synthesized using a one-pot method with various chiral amino alcohols. alfa-chemistry.com These syntheses can be as straightforward as heating and refluxing the ligand and metal salt in a 3:1 molar ratio for an extended period, followed by filtration and crystallization. alfa-chemistry.com The resulting coordination compounds have shown potential in various applications, including catalysis. alfa-chemistry.com

The versatility of amino alcohol ligands allows for the formation of complexes with a range of transition metals, and these complexes can play a key role in catalysis. alfa-chemistry.com The structural modification of these ligands, such as the hydrogenation of aromatic rings to cyclohexyl groups, has been explored to investigate the steric and electronic effects of substituents on the catalytic activity and enantioselectivity of the resulting metal complexes. polyu.edu.hk This modularity in ligand design is a significant advantage in the development of new and more efficient asymmetric catalysts. nih.gov

Application as Chiral Ligands in Asymmetric Catalysis

Chiral amino alcohols and their derivatives are foundational to the development of enantioselective catalysts. polyu.edu.hk Their ability to coordinate with metal centers creates a chiral pocket that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate. This has led to their widespread application in a variety of asymmetric reactions, including reductions, alkylations, and carbon-carbon bond-forming reactions. polyu.edu.hk The success of these ligands is often attributed to the formation of rigid chelate structures with the metal, which enhances the transfer of chirality from the ligand to the substrate.

Asymmetric Alkylation and Reduction Reactions

Chiral amino alcohol ligands have been instrumental in the development of catalytic asymmetric alkylation and reduction reactions. In the realm of asymmetric reductions, these ligands are frequently used in the enantioselective reduction of prochiral ketones to chiral secondary alcohols, which are important building blocks in the synthesis of natural products and pharmaceuticals. nih.govwikipedia.org

One of the most prominent examples is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes oxazaborolidine catalysts generated in situ from chiral amino alcohols and a boron source. nih.govwikipedia.org This method has been extensively studied for the asymmetric borane (B79455) reduction of a wide range of ketones, often affording high yields and excellent enantiomeric excess (ee). nih.gov For instance, oxazaborolidine catalysts derived from chiral lactam alcohols have been shown to effectively catalyze the reduction of various aromatic ketones. nih.gov

Similarly, chiral amino alcohol ligands are employed in transition metal-catalyzed transfer hydrogenation reactions. wikipedia.orgsigmaaldrich.com Ruthenium complexes bearing chiral amino alcohol-derived ligands, for example, have been successfully used for the asymmetric reduction of acetophenone (B1666503) derivatives with isopropanol (B130326) as the hydrogen source, achieving excellent yields and enantioselectivities. sigmaaldrich.com The direct asymmetric transfer hydrogenation of unprotected α-amino ketones to yield chiral 1,2-amino alcohols has also been achieved with high efficiency using ruthenium-diamine catalysts. acs.org

In the context of asymmetric alkylation, chiral auxiliaries derived from amino alcohols have proven effective. harvard.eduyork.ac.uk For example, N-acyl oxazolidones, synthesized from chiral amino alcohols, can be converted to their corresponding enolates and subsequently alkylated with high diastereoselectivity. york.ac.uk Furthermore, chiral amino alcohol ligands have been evaluated in the enantioselective addition of dialkylzinc reagents to aldehydes, a key C-C bond-forming reaction, yielding chiral secondary alcohols with high enantiopurity. rsc.org

| Catalyst/Ligand System | Reaction Type | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Oxazaborolidine from Chiral Lactam Alcohol 2 | Ketone Reduction | Acetophenone | 1-Phenylethanol | 95 | 95 |

| Oxazaborolidine from Chiral Lactam Alcohol 2 | Ketone Reduction | 1-(4-Chlorophenyl)ethanone | 1-(4-Chlorophenyl)ethanol | 98 | 96 |

| Ru-Pseudo-dipeptide Complex | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | >99 | 98 |

| Ru-Pseudo-dipeptide Complex | Transfer Hydrogenation | 1-(4-Methoxyphenyl)ethanone | 1-(4-Methoxyphenyl)ethanol | >99 | 97 |

| Chiral Amino Alcohol 13a/Et₂Zn | Aldehyde Alkylation | Benzaldehyde | 1-Phenylpropan-1-ol | 99 | 95 |

| Chiral Amino Alcohol 13b/Et₂Zn | Aldehyde Alkylation | Benzaldehyde | 1-Phenylpropan-1-ol | 99 | 95 |

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition is a powerful method for the formation of carbon-carbon bonds in an enantioselective manner. Chiral amino alcohol-based ligands have been successfully employed in metal-catalyzed versions of this reaction. Copper complexes, in particular, have been widely studied for their ability to catalyze the conjugate addition of organometallic reagents to α,β-unsaturated compounds. nih.gov

For instance, copper(I) complexes with chiral amino alcohol-derived ligands can catalyze the addition of organozinc reagents to enones. polyu.edu.hk Research has shown that modifying the structure of the amino alcohol ligand, for example by replacing phenyl groups with cyclohexyl groups, can lead to improved enantioselectivity in the conjugate addition of diethylzinc (B1219324) to enones. polyu.edu.hk This highlights the tunability of these ligands to optimize catalytic performance.

In a stereodivergent copper-catalyzed approach, the sequential hydrosilylation and hydroamination of enals and enones using a copper hydride intermediate and an electrophilic aminating reagent can produce all possible stereoisomers of amino alcohol products with high levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov This method demonstrates the versatility of copper-amino alcohol systems in constructing complex chiral molecules. Furthermore, heterogenized chiral copper(II) complexes of amino alcohols supported on mesoporous silicas have been developed for the asymmetric nitroaldol (Henry) reaction, showcasing high enantioselectivity and recyclability. acs.org

| Catalyst/Ligand System | Reaction Type | Substrate | Nucleophile | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Cu(OAc)₂-L1 Complex | Conjugate Hydroamination | (E)-Chalcone | Di-tert-butyl azodicarboxylate | 76 | >99 |

| Cu(OAc)₂-L1 Complex | Conjugate Hydroamination | (E)-4-Phenylbut-3-en-2-one | Di-tert-butyl azodicarboxylate | 81 | >99 |

| Cu(II)-chiral amino alcohol on silica | Henry Reaction | Benzaldehyde | Nitromethane | 95 | 99 |

| Cu(II)-chiral amino alcohol on silica | Henry Reaction | 4-Chlorobenzaldehyde | Nitromethane | 96 | 99 |

Asymmetric Aza-Pinacol Couplings

The synthesis of chiral β-amino alcohols bearing vicinal stereocenters is a significant challenge in organic synthesis. nih.govacs.org A notable advancement in this area is the development of a chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. nih.govacs.orgorganic-chemistry.org This reaction provides a modular and efficient route to a diverse range of β-amino alcohols. nih.govacs.org

The success of this methodology hinges on a chiral chromium catalyst that performs multiple roles. It facilitates the chemoselective single-electron reduction of the imine to form an α-amino radical, intercepts this radical to prevent undesired side reactions, and directs its chemo- and stereoselective addition to an aldehyde. nih.govacs.org This radical-polar crossover mechanism is key to overcoming challenges of chemoselectivity and stereoselectivity. organic-chemistry.org The protocol exhibits broad substrate compatibility, tolerating various functional groups on both the aldehyde and imine partners, and consistently delivers products with high diastereo- and enantioselectivity. organic-chemistry.org

While the specific ligand used in the published study is a chiral diamine, the development of this chromium-catalyzed system opens avenues for exploring other chiral ligands, including amino alcohols like 2-(Dipropylamino)-2-methylpropan-1-ol, for similar transformations. The synthesis of novel chiral ligands, including those derived from the β-amino alcohol products of this reaction, underscores the potential for further advancements in this area. westlake.edu.cn

| Aldehyde | Imine | Yield (%) | dr | ee (%) |

|---|---|---|---|---|

| Benzaldehyde | N-(p-Tolylsulfonyl)benzaldimine | 85 | >20:1 | 95 |

| 4-Chlorobenzaldehyde | N-(p-Tolylsulfonyl)benzaldimine | 88 | >20:1 | 96 |

| 2-Naphthaldehyde | N-(p-Tolylsulfonyl)benzaldimine | 90 | >20:1 | 97 |

| Cyclohexanecarboxaldehyde | N-(p-Tolylsulfonyl)benzaldimine | 75 | 10:1 | 92 |

Organocatalytic Applications of Amino Alcohol Derivatives

Beyond their role as ligands in metal-catalyzed reactions, derivatives of amino alcohols can also function as organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amino alcohols and their derivatives are particularly well-suited for this purpose due to their bifunctional nature, possessing both a basic amino group and an acidic or hydrogen-bond-donating hydroxyl group.

While direct organocatalytic applications of this compound are not extensively documented in the provided search results, the broader class of amino alcohols is known to be effective in various organocatalytic transformations. For instance, they can be used for the chiroptical sensing of other chiral molecules. nih.gov In one approach, a chiral analyte, such as an amine, amino acid, or alcohol, reacts with an achiral isocyanate probe in the presence of an organocatalyst to form a urea (B33335) or carbamate (B1207046) derivative. nih.gov This product exhibits characteristic signals in circular dichroism (CD) spectroscopy, allowing for the determination of the enantiomeric composition and absolute configuration of the analyte. nih.gov

This application demonstrates the potential of amino alcohol derivatives to participate in and influence chemical processes without the involvement of a metal center, relying instead on their inherent chirality and functional groups to induce stereoselectivity or generate a measurable chiral response.

Supramolecular Chemistry Involving 2 Dipropylamino 2 Methylpropan 1 Ol Derivatives

Molecular Recognition and Host-Guest Chemistry

There is no available scientific literature that describes the use of 2-(Dipropylamino)-2-methylpropan-1-ol or its derivatives as either a host or guest molecule in molecular recognition or host-guest chemistry studies. Research in this area typically involves the selective binding of a host molecule to a guest molecule through non-covalent interactions. While general principles of host-guest chemistry are well-documented, specific examples, binding constants, or structural data involving this particular compound have not been reported.

Formation of Supramolecular Aggregates and Assemblies

The formation of larger, ordered structures from individual molecules is a cornerstone of supramolecular chemistry. However, no studies have been published that detail the self-assembly or induced aggregation of this compound derivatives into specific supramolecular aggregates or assemblies. Therefore, information regarding the morphology, stability, or properties of such potential assemblies is currently unavailable.

Chiral Recognition Phenomena and Solvent Chirality Transfer

Chiral amino alcohols are often employed in enantioselective recognition processes. As this compound is an achiral molecule, its direct application in chiral recognition would be limited unless derivatized to introduce chirality. There are no published reports on such chiral derivatives or their use in chiral recognition phenomena. Furthermore, the concept of solvent chirality transfer, where a chiral solvent induces a chiral arrangement in solute molecules, has not been investigated in systems involving this compound.

Analysis of Non-Covalent Interactions (e.g., CH/π interactions, hydrogen bonding)

The structure of this compound, featuring a hydroxyl group (a hydrogen-bond donor and acceptor) and numerous C-H bonds, suggests it can participate in various non-covalent interactions. The tertiary amine is a hydrogen bond acceptor. However, detailed experimental or computational analyses, such as X-ray crystallography or theoretical modeling, that specifically characterize the non-covalent interactions like hydrogen bonding or CH/π interactions in the context of its supramolecular structures have not been documented. While the potential for such interactions is inherent to its molecular structure, specific research findings are absent from the literature.

Applications in Advanced Materials Science

Polymer Precursors for Advanced Polymeric Materials

The presence of two distinct reactive sites—a nucleophilic amine and a hydroxyl group—on the 2-(Dipropylamino)-2-methylpropan-1-ol molecule makes it a valuable monomer for step-growth polymerization. These functional groups can react with complementary monomers to form the backbones of various advanced polymeric materials, including poly(ester amides) and poly(β-amino ester)s.

Poly(ester amides) (PEAs) are a class of polymers that incorporate both ester and amide linkages in their main chain. This combination imparts a blend of properties from both polyesters and polyamides, such as the biodegradability of polyesters and the enhanced mechanical strength and thermal stability provided by the hydrogen-bonding capabilities of amide groups. researchgate.netrsc.org The synthesis of PEAs can be achieved through various polycondensation methods. nih.govmdpi.comresearchgate.net In this context, this compound can act as a difunctional monomer. Its hydroxyl group can react with dicarboxylic acids or their derivatives to form ester bonds, while its secondary amine group can react to form amide bonds, leading to the creation of a PEA backbone.

Poly(β-amino ester)s (PBAEs) are another significant class of polymers, known for their biodegradability and pH-responsiveness, making them suitable for biomedical applications like gene delivery. researchgate.netnih.govnih.gov The synthesis of PBAEs is typically achieved through the conjugate Michael addition of an amine to a diacrylate monomer. nih.govdocumentsdelivered.com The secondary amine of this compound is capable of participating in this type of addition reaction, allowing for its incorporation into the PBAE backbone. The resulting polymer would possess tertiary amine groups along its chain, which can be protonated at lower pH, leading to the material's pH-responsive behavior. researchgate.net

| Polymer Class | Potential Synthetic Route with this compound | Key Properties | Potential Advantages of Incorporation |

|---|---|---|---|

| Poly(ester amides) (PEAs) | Polycondensation with diacids or diacyl chlorides | Good mechanical strength, thermal stability, biodegradability researchgate.netresearchgate.net | Improved solubility in organic solvents; modified thermal properties due to bulky side groups. |

| Poly(β-amino ester)s (PBAEs) | Michael addition to diacrylate monomers | pH-responsive, biodegradable, biocompatible researchgate.netnih.gov | Enhanced hydrophobicity, potentially altering drug encapsulation and release profiles. |

The drive for sustainability has spurred significant interest in bio-based polymers, which are derived from renewable resources. researchgate.net Bio-based polyamides can be synthesized using monomers obtained from biomass feedstocks, such as dicarboxylic acids and diamines. mdpi.comcrimsonpublishers.com While the direct bio-sourcing of this compound is not established, it can be used as a functional co-monomer with bio-based dicarboxylic acids to create novel, partially bio-based poly(ester amides) with unique properties.

Functionalized polymers are macromolecules that have specific chemical groups attached to them, providing unique features and applications. mdpi.com The incorporation of this compound into a polymer chain is a direct route to functionalization. The bulky and relatively hydrophobic dipropylamino group can significantly influence the polymer's properties, such as its solubility, glass transition temperature, and interfacial characteristics. This approach has been used to modify polymers like polypropylene to enhance their performance as hot-melt adhesives by improving interfacial bonding to polar substrates. nih.gov Furthermore, the amino group within the polymer structure can serve as a site for post-polymerization modification, allowing for the attachment of other functional moieties or for creating cross-linked networks. mdpi.com

Organic-Inorganic Hybrid Material Synthesis Utilizing Amino Alcohol Scaffolds

Organic-inorganic hybrid materials are composites that combine organic and inorganic components at the molecular or nanometer scale. nih.govresearchgate.net This intimate mixing can result in materials with synergistic properties that are superior to those of the individual components. frontiersin.org These materials can be broadly classified into two categories: Class I, where the organic and inorganic phases are linked by weak interactions like hydrogen bonds or van der Waals forces, and Class II, where they are connected by strong covalent bonds. nih.gov

Amino alcohols such as this compound are excellent candidates for creating Class II hybrid materials. The hydroxyl group can form covalent bonds with inorganic networks, while the organic part of the molecule provides functionality and compatibility with other organic polymers. A common method for synthesizing these materials is the sol-gel process, where the hydroxyl group of the amino alcohol can co-condense with inorganic precursors like tetraethoxysilane (TEOS). csic.es The amino group, in turn, can impart specific functionalities to the final material, such as basicity for catalytic applications, a site for metal ion chelation, or a point of attachment for other organic molecules. This strategy allows for the design of multifunctional materials with tailored properties at the nanoscale. csic.es

Development of Functional Materials with Tailored Properties

The deliberate design of materials with specific, predictable properties is a cornerstone of modern materials science. springerprofessional.demdpi.com The incorporation of this compound as a monomer or functionalizing agent offers a clear pathway to tailor the properties of the resulting materials. The distinct chemical features of this molecule—the primary alcohol, the sterically hindered secondary amine, and the hydrophobic propyl groups—can be leveraged to control a range of material characteristics.

For instance, in a polymer, the bulky dipropylamino side groups can disrupt chain packing, leading to a lower glass transition temperature and increased solubility in organic solvents. The hydrophobic nature of the propyl chains can be used to tune the hydrophilic-lipophilic balance of a material, which is critical in applications such as drug delivery, coatings, and membranes. The basic nitrogen atom can impart pH-responsiveness or be used as an internal catalyst for certain reactions. These tailored functionalities are crucial for developing advanced materials for a wide array of applications, from biomedical devices to industrial adhesives. nih.gov

| Material Type | Incorporated Moiety | Potential Tailored Property | Underlying Structural Feature |

|---|---|---|---|

| Polymers (e.g., Polyesters, Polyamides) | This compound | Increased hydrophobicity | N-dipropyl groups |

| Hydrogels | This compound | pH-responsive swelling/collapse | Tertiary amine in the polymer backbone |

| Adhesives | This compound | Enhanced interfacial bonding | Amine group interaction with polar surfaces nih.gov |

| Organic-Inorganic Hybrids | This compound | Built-in catalytic sites | Basic nitrogen atom within the material matrix |

| Coatings | This compound | Modified surface energy and wettability | Hydrophobic propyl side chains |

Advanced Analytical Methodologies for Characterization and Quantification

Chirality Sensing and Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is a fundamental requirement in asymmetric synthesis and the development of chiral drugs. nih.gov The use of stereodynamic probes coupled with chiroptical techniques offers a direct and efficient approach for the stereochemical analysis of chiral molecules. nih.govdoi.org These probes are typically racemic mixtures of rapidly interconverting enantiomeric conformers that can interact with a chiral analyte, leading to a significant amplification of its chiroptical signal. nih.gov

Stereodynamic chemosensors have emerged as powerful tools for the simultaneous determination of absolute configuration, enantiomeric composition, and total concentration of chiral amines and amino alcohols. nih.gov These sensors are often designed to be silent in the absence of an analyte but produce characteristic signals upon binding. nih.gov

A notable example is a stereodynamic chemosensor that operates via Schiff base formation with the analyte. nih.gov In its free state, this sensor is silent in circular dichroism (CD) spectroscopy. However, upon reacting with a chiral amino alcohol like 2-(Dipropylamino)-2-methylpropan-1-ol, it generates distinct blue-shifted UV and CD signals. nih.gov This interaction, a form of asymmetric transformation, imprints the chiral information of the analyte onto the sensor, resulting in intense Cotton effects. doi.org The analysis of the resulting CD spectrum can provide precise information about the absolute configuration and enantiomeric makeup of the amino alcohol. doi.org

The design of these sensors often involves integrating a binding site, a stereodynamic element, and a chromophore into a single molecular entity. The binding event with the chiral analyte induces a preferred conformation in the probe, breaking its racemic nature and leading to a measurable chiroptical output. doi.org

Table 1: Characteristics of a Stereodynamic UV/CD Probe for Chirality Sensing

| Feature | Description | Reference |

| Sensing Principle | Schiff base formation between the sensor and the amino alcohol analyte. | nih.gov |

| Initial State | The free sensor is CD-silent. | nih.gov |

| Analyte Binding | Produces characteristic blue-shifted UV and CD signals. | nih.gov |

| Information Obtained | Absolute configuration, enantiomeric composition, and total concentration. | nih.gov |

| Mechanism | Covalent binding event leads to asymmetric induction and generation of intense Cotton effects. | doi.org |

The demand for rapid and efficient analysis in fields like drug discovery and process optimization has driven the development of high-throughput screening (HTS) methodologies for chiral analysis. rsc.orgdtic.mil HTS allows for the rapid evaluation of hundreds or thousands of samples, which is crucial for screening reaction conditions in asymmetric catalysis or for analyzing combinatorial libraries. rsc.orgdtic.mil

One innovative HTS protocol combines a fluorescent indicator displacement assay (FIDA) with a CD-active metal complex to determine both the concentration and enantiomeric excess of chiral amines. rsc.org Although this specific protocol was developed for α-chiral primary amines, the principles can be adapted for other chiral compounds like amino alcohols. The method first quantifies the analyte concentration through fluorescence, after which the analyte is incorporated into a chiral assembly for e.e. determination using a CD plate reader. rsc.org This dual-assay approach can analyze a large number of samples with acceptable accuracy in a very short time frame. rsc.org

Another robust HTS method is a fluorescence-based assay that relies on the dynamic self-assembly of commercially available components. dtic.mil This technique is applicable to a wide range of chiral compounds, including amino alcohols. dtic.mil The assay involves mixing the analyte with a chiral fluorescent ligand and another component in a multi-well plate. The resulting diastereomeric complexes exhibit distinct fluorescence wavelengths and intensities, which can be directly correlated to the amount of each enantiomer present in the mixture. dtic.mil This method is particularly advantageous as it is not sensitive to common impurities or unreacted reagents, allowing for the direct analysis of crude reaction products. dtic.mil

Table 2: Comparison of High-Throughput Screening Methodologies for Chiral Analysis

| Methodology | Principle | Analytes | Key Advantages | Reference |

| Fluorescent Indicator Displacement Assay & CD | Combination of fluorescence-based concentration determination and CD-based e.e. analysis. | α-Chiral primary amines | Speed and accuracy; suitable for overcoming analytical bottlenecks. | rsc.org |

| Fluorescence-Based Dynamic Self-Assembly | Formation of fluorescent diastereomeric complexes with distinct spectral properties. | Diols, amines, amino alcohols | High sensitivity, robust, not sensitive to impurities, allows real-time evaluation of crude products. | dtic.mil |

Application in Analytical Probes (e.g., for nerve agent mimics)

The unique chemical structure of this compound, featuring both a primary alcohol and a proximate tertiary amine, makes it a relevant model for the design of analytical probes, particularly for the detection of hazardous compounds like organophosphorus (OP) nerve agent mimics. nih.gov

Fluorescent sensors have been developed for the optical detection of OP nerve agent mimics based on a specific molecular design that includes a primary alcohol, a tertiary amine near the alcohol, and a fluorophore. nih.gov In the sensor's inactive state, the lone pair of electrons on the basic amine quenches the fluorescence of the nearby fluorophore through a process called photoinduced electron transfer (PET). nih.gov

Upon exposure to an OP nerve agent mimic, the primary alcohol of the sensor is phosphorylated. This event is followed by a rapid intramolecular substitution reaction where the tertiary amine displaces the newly formed phosphate (B84403) group. nih.gov This cyclization reaction results in a quaternized ammonium (B1175870) salt. The key consequence of this transformation is that the nitrogen atom no longer has a lone pair of electrons available for quenching. As a result, the PET pathway is shut down, and a fluorescence signal is "turned on," providing a clear optical readout of the presence of the nerve agent mimic. nih.gov

While not a probe itself, the 2-(dialkylamino)-2-methylpropan-1-ol scaffold is exemplary of the core functional arrangement required for this class of chemosensors. The spatial arrangement of the hydroxyl and tertiary amino groups is critical for the intramolecular cyclization reaction that underpins the sensing mechanism.

Table of Mentioned Compounds

An exploration of the future research trajectories and emerging applications of the chemical compound 2-(Dipropylamino)-2-methylpropan-1-ol reveals significant potential across a spectrum of scientific and industrial domains. While direct research on this specific molecule is nascent, trends in the broader field of sterically hindered amino alcohols provide a clear roadmap for future investigations. These directions point towards more efficient and sustainable production methods, a deeper understanding of its chemical behavior, and novel applications in catalysis and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.